5-Tamra-DRVYIHP
Description
Contextualizing 5-Tamra-DRVYIHP within the Landscape of Fluorescent Peptide Probes
Fluorescent peptide probes are instrumental in molecular and cellular biology for elucidating the roles of peptides and their receptors. These probes are created by attaching a fluorescent dye, or fluorophore, to a specific peptide sequence. This labeling allows for the direct observation of the peptide's localization, trafficking, and binding to its target receptors within cells and tissues.
This compound is a prime example of such a probe. The 5-TAMRA component is a well-established orange-red fluorescent dye known for its brightness and photostability, making it suitable for various fluorescence microscopy techniques. researchgate.netresearchgate.net By conjugating 5-TAMRA to the DRVYIHP peptide, researchers gain a powerful tool to investigate the dynamics of this specific peptide sequence in real-time. The use of fluorescently labeled ligands, such as TAMRA-labeled Angiotensin II, has been pivotal in determining the location and abundance of angiotensin receptors on cell surfaces, like the sarcolemma of muscle fibers. mdpi.comacs.org This approach allows for both qualitative visualization and quantitative analysis of receptor distribution. mdpi.com
The development of such probes is part of a broader strategy in chemical biology to create molecular tools for studying complex biological processes. Similar fluorescently labeled peptides have been used to investigate a wide range of G protein-coupled receptors (GPCRs), providing insights into receptor binding kinetics and internalization. acs.orgnih.gov
The DRVYIHP Peptide Moiety: Research Implications as an Angiotensin II Fragment
The seven-amino-acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro (DRVYIHP) is not just a random peptide; it is the endogenous heptapeptide (B1575542) known as Angiotensin (1-7). physiology.orgrevvity.com Angiotensin (1-7) is a key bioactive component of the renin-angiotensin system (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. researchgate.net
Historically, the RAS was primarily understood through the actions of Angiotensin II (Ang II), an eight-amino-acid peptide (DRVYIHPF) known for its potent vasoconstrictive and proliferative effects, which are mediated primarily through the Angiotensin II Type 1 (AT1) receptor. medchemexpress.comahajournals.org However, further research revealed a counter-regulatory axis within the RAS, in which Angiotensin (1-7) plays a central role. Angiotensin (1-7) is formed from the cleavage of Angiotensin II by Angiotensin-Converting Enzyme 2 (ACE2). physiology.orgrevvity.com
Crucially, Angiotensin (1-7) often exerts effects that oppose those of Angiotensin II, such as vasodilation and anti-proliferative actions. physiology.orgnih.gov These effects are primarily mediated through its binding to the Mas receptor, a G protein-coupled receptor. physiology.orgmedchemexpress.com The binding of Angiotensin (1-7) to the Mas receptor initiates signaling cascades that can lead to the production of nitric oxide (NO), a key molecule in vasodilation. revvity.comnih.gov The Angiotensin (1-7)/Mas receptor axis is now recognized as a protective arm of the RAS. medchemexpress.com
| Peptide | Amino Acid Sequence | Primary Receptor | Key Functions |
|---|---|---|---|
| Angiotensin II | DRVYIHPF | AT1 Receptor | Vasoconstriction, Proliferation |
| Angiotensin (1-7) | DRVYIHP | Mas Receptor | Vasodilation, Anti-proliferation |
Overview of Current Academic Research Paradigms Employing this compound
The unique properties of this compound make it a valuable reagent in several modern research paradigms, primarily focused on understanding the Angiotensin (1-7)/Mas receptor axis.
Cellular Imaging and Receptor Trafficking: One of the principal uses of fluorescently labeled Angiotensin (1-7) is in cellular imaging to study the dynamics of the Mas receptor. Research has shown that upon stimulation with Angiotensin (1-7), the Mas receptor undergoes internalization, a process where the receptor is moved from the cell surface into the cell's interior. physiology.org This agonist-induced endocytosis is a key mechanism for regulating receptor activity and signaling. By using a probe like this compound, researchers can directly visualize this process in living cells using techniques like confocal microscopy. These studies have helped to show that Mas receptor internalization occurs through a clathrin-mediated pathway and the receptors are targeted to early endosomes. physiology.org
Receptor Binding Assays: Fluorescence-based binding assays are another important application. These assays can be used to screen for new ligands that bind to the Mas receptor or to study the binding characteristics of Angiotensin (1-7) itself. For example, a fluorescent ligand binding assay using TAMRA-labeled Angiotensin II has been successfully used to identify and quantify AT1 receptors in various tissues. mdpi.comacs.org A similar approach with this compound can be applied to investigate the Mas receptor.
Studying Subcellular Localization: There is growing evidence for the existence of intracellular and even nuclear angiotensin receptors that have functional roles. revvity.com For instance, studies have identified a nuclear Angiotensin (1-7) receptor, likely the Mas protein, which is functionally coupled to nitric oxide formation. revvity.com Fluorescent probes like this compound are essential tools for investigating the subcellular distribution of Angiotensin (1-7) binding sites and exploring the functions of these intracellular receptor populations.
| Research Paradigm | Objective | Key Findings Enabled by Fluorescent Probes | Relevant Citation(s) |
|---|---|---|---|
| Cellular Imaging | To visualize receptor internalization and trafficking. | Angiotensin (1-7) induces Mas receptor endocytosis via a clathrin-mediated pathway. | physiology.org |
| Receptor Binding Assays | To identify and characterize receptor ligands. | Fluorescently labeled angiotensin peptides allow for the localization and quantification of their receptors in tissues. | mdpi.comacs.org |
| Subcellular Localization Studies | To investigate the presence and function of intracellular receptors. | Renal nuclei express functional Angiotensin (1-7)/Mas receptors linked to nitric oxide production. | revvity.com |
Properties
Molecular Formula |
C₆₆H₈₄N₁₄O₁₅ |
|---|---|
Molecular Weight |
1313.46 |
sequence |
One Letter Code: 5-Tamra-DRVYIHP |
Origin of Product |
United States |
Synthetic Strategies and Bioconjugation Methodologies for 5 Tamra Drvyihp
Oligopeptide Synthesis Approaches for the DRVYIHP Sequence
The foundational DRVYIHP peptide sequence is typically constructed using well-established peptide synthesis methodologies. The two primary approaches are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides of this length. thermofisher.com In SPPS, the C-terminal amino acid (proline in this case) is anchored to an insoluble polymer resin. The subsequent amino acids are then added in a stepwise fashion, with each addition involving the deprotection of the N-terminal amine and the formation of a peptide bond with the next activated amino acid. The key advantage of SPPS is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound peptide. proteogenix.science This method is highly amenable to automation and is the preferred choice for many research and pharmaceutical applications. bachem.com
Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, involves the sequential addition of amino acids in a homogenous solution. creative-peptides.com While LPPS can be advantageous for large-scale synthesis and for very short peptides, it often requires purification after each step to remove unreacted starting materials, making it more labor-intensive than SPPS for a heptapeptide (B1575542) like DRVYIHP. bachem.comcreative-peptides.com However, LPPS offers flexibility in the choice of protecting groups and coupling reagents. creative-peptides.com
A comparison of these two methods is presented below:
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is grown on an insoluble solid support. proteogenix.science | Peptide chain is elongated in a solution. creative-peptides.com |
| Purification | Simplified by washing the resin to remove excess reagents. proteogenix.science | Requires purification after each coupling step. bachem.com |
| Scalability | Well-suited for laboratory to medium-scale synthesis. | Can be advantageous for large-scale industrial production. creative-peptides.com |
| Automation | Highly amenable to automation. | Less commonly automated. |
| Typical Use | Synthesis of peptides of various lengths, particularly for research. thermofisher.comsennchem.com | Often used for the synthesis of very short peptides or peptide fragments. bachem.com |
Regiospecific Bioconjugation of the 5-TAMRA Fluorophore to Peptides
Attaching the 5-TAMRA (Tetramethylrhodamine) fluorophore to the DRVYIHP peptide requires a specific chemical reaction that targets a particular functional group on the peptide. The goal is to achieve a high degree of regiospecificity, meaning the fluorophore is attached to a predetermined position, most commonly the N-terminus or a specific amino acid side chain.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in 5-Tamra-DRVYIHP Synthesis
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers another powerful and highly specific method for labeling peptides. medchemexpress.comrsc.orglumiprobe.com This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. nih.gov
To utilize this method for this compound synthesis, one component (either the peptide or the fluorophore) would be synthesized with an azide (B81097) group, and the other with a terminal alkyne. For instance, the DRVYIHP peptide could be synthesized with an N-terminal azido-amino acid, and then reacted with an alkyne-modified 5-TAMRA. Conversely, an alkyne-containing amino acid could be incorporated into the peptide for reaction with 5-TAMRA-azide. medchemexpress.combioacts.com CuAAC is known for its high efficiency and selectivity, proceeding under mild, often aqueous conditions. nih.govresearchgate.net
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a variation of click chemistry that eliminates the need for a copper catalyst, which can be cytotoxic in some biological applications. bachem.comresearchgate.net SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide without a catalyst. medchemexpress.commedchemexpress.comnih.gov The synthesis would involve incorporating a strained alkyne into either the peptide or the fluorophore and an azide into the other. While powerful, the reagents for SPAAC can be more complex and bulkier than those for CuAAC. researchgate.netacs.org
A summary of these click chemistry approaches:
| Method | Catalyst | Key Features |
| CuAAC | Copper(I) | High reaction yields, bio-orthogonal, mild reaction conditions. medchemexpress.comaatbio.comaatbio.com |
| SPAAC | None | Copper-free, suitable for in vivo applications, rapid kinetics. bachem.comresearchgate.netcapes.gov.br |
Solid-Phase Peptide Synthesis Integration for this compound Derivatives
In this approach, the DRVYIHP peptide is synthesized on the resin. Before cleaving the peptide from the solid support, the N-terminal protecting group is removed, and the resin-bound peptide is treated with the activated fluorophore, such as 5-TAMRA-NHS or a TAMRA derivative for click chemistry. peptide.comnih.gov This method offers several benefits:
Simplified Purification : Excess fluorophore and coupling reagents are easily washed away from the resin, leading to a cleaner crude product upon cleavage. nih.gov
Site-Specific Labeling : Labeling can be directed to the N-terminus or to a specific side chain by using orthogonal protecting groups that can be selectively removed while the peptide is still on the resin.
On-resin labeling is compatible with both NHS ester chemistry and click chemistry reactions. nih.govacs.orgresearchgate.netrsc.org
Consideration of Isomeric Purity in 5-TAMRA Labeling and its Impact on Research Outcomes
Carboxytetramethylrhodamine (TAMRA) exists as two structural isomers, the 5-isomer and the 6-isomer, which differ in the substitution pattern on the benzoic acid ring. peptide.comgenaxxon.com While these isomers have nearly identical spectral properties, their separation can be challenging. broadpharm.com
Using a single, pure isomer like 5-TAMRA is often preferred for several reasons: tenovapharma.comanaspec.com
Reproducibility : Ensures that each batch of labeled peptide is identical, which is critical for quantitative studies and applications where consistency is paramount. anaspec.com
Simplified Characterization : The resulting conjugate will be a single species, leading to sharper peaks in analytical techniques like HPLC and a more straightforward interpretation of mass spectrometry data. broadpharm.com
Consistent Biological Activity : The minor positional difference between the 5- and 6-isomers could potentially influence the biological properties of the conjugate. Using a pure isomer eliminates this variability. anaspec.com
For applications such as Fluorescence Resonance Energy Transfer (FRET), where the precise distance and orientation between donor and acceptor fluorophores are crucial, the use of isomerically pure dyes is highly recommended.
Methodologies for Analytical Characterization of this compound Conjugates
After synthesis and purification, it is essential to thoroughly characterize the this compound conjugate to confirm its identity, purity, and functionality. A combination of analytical techniques is typically employed:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the labeled peptide and separate it from unlabeled peptide and other impurities. A reversed-phase HPLC column is commonly used. The presence of a single, sharp peak indicates a high degree of purity. broadpharm.comnih.gov |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final conjugate. Techniques like MALDI-TOF or ESI-MS can precisely determine the mass, verifying that the peptide has been successfully labeled with a single TAMRA molecule. nih.govnih.gov |
| Fluorescence Spectroscopy | To verify the photophysical properties of the labeled peptide. This involves measuring the excitation and emission spectra to confirm that they match those of the 5-TAMRA fluorophore (typically around 546 nm for excitation and 579 nm for emission). mdpi.comchemodex.com This also confirms that the fluorophore remains fluorescent after conjugation. |
| UV-Vis Spectroscopy | To quantify the concentration of the peptide and the dye. The absorbance at 280 nm (due to tyrosine and tryptophan, though DRVYIHP only has tyrosine) and the absorbance maximum of TAMRA (around 546 nm) are measured. |
These analytical methods provide a comprehensive quality assessment of the synthesized this compound, ensuring its suitability for subsequent research applications. mdpi.comcreative-peptides.comformulationbio.comproteogenix.science
Molecular Mechanisms of 5 Tamra Drvyihp Interaction in Biological Systems
Exploration of DRVYIHP Peptide Moiety Recognition and Binding Dynamics
The DRVYIHP peptide, also known as Angiotensin-(1-7), is a key player in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular function. lifescienceproduction.co.ukgenome.jp
Renin-Angiotensin System (RAS) Receptor Interactions (e.g., MAS1 Receptor, AT1 Receptor)
The primary receptor for Angiotensin-(1-7) is the Mas receptor (MAS1), a G-protein coupled receptor. eurpepsoc.comnih.gov The binding of Angiotensin-(1-7) to MAS1 often counteracts the effects of Angiotensin II, another key peptide in the RAS that binds to the AT1 receptor. lifescienceproduction.co.ukabcam.com While Angiotensin II binding to the AT1 receptor typically leads to vasoconstriction and cell proliferation, the interaction of Angiotensin-(1-7) with MAS1 generally promotes vasodilation and has anti-proliferative effects. lifescienceproduction.co.ukabcam.com
Studies have shown that the DRVYIHP peptide exhibits a binding affinity (KD value) of 10.3 nM to the MasR. thno.org The interaction between Angiotensin-(1-7) and the MAS1 receptor can trigger various downstream signaling pathways, including the release of nitric oxide, which contributes to its vasodilatory effects. eurpepsoc.comabcam.com
While the primary interaction of DRVYIHP is with the MAS1 receptor, there is evidence of some biased activity toward the AT1 receptor. thno.org The RAS is a complex system with multiple feedback loops, and the interplay between different angiotensin peptides and their receptors is crucial for maintaining cardiovascular homeostasis. genome.jp The blocking of AT1 receptors by pharmaceuticals known as ARBs (Angiotensin II Receptor Blockers) is a common therapeutic strategy for hypertension. wikipedia.org
Table 1: Receptor Interactions of the DRVYIHP Peptide
| Peptide | Primary Receptor | Other Interacting Receptors | Typical Effect of Primary Interaction |
| DRVYIHP (Angiotensin-(1-7)) | MAS1 | AT1 (biased activity) | Vasodilation, Anti-proliferation |
| Angiotensin II | AT1 | AT2 | Vasoconstriction, Proliferation |
Identification and Characterization of Non-Canonical Binding Partners
Beyond the classical RAS receptors, peptides can sometimes interact with "non-canonical" binding partners, which are proteins or other molecules not traditionally associated with their primary signaling pathways. The study of non-canonical interactions is an emerging area of research. For instance, studies have identified non-canonical peptide ligands for Major Histocompatibility Complex (MHC) class I molecules, which are crucial for the immune system. nih.gov These non-canonical interactions can lead to novel biological functions. nih.gov The identification of non-canonical binding partners for DRVYIHP would require further investigation using techniques such as co-immunoprecipitation followed by mass spectrometry. princeton.edu
Photophysical Properties of the 5-TAMRA Moiety in Diverse Biological Environments
The 5-TAMRA dye is a derivative of rhodamine and is widely used for labeling biomolecules due to its bright fluorescence and good photostability. acs.orgnih.gov
Environmental Sensitivity of Fluorescence Emission in Cellular Contexts
The fluorescence of a dye like 5-TAMRA can be influenced by its immediate environment. myskinrecipes.com Factors such as the polarity of the solvent, the proximity of other molecules, and the pH can affect the fluorescence intensity and lifetime. For example, the fluorescence of TAMRA can be quenched when it is in close proximity to certain amino acids, like guanine, in an oligonucleotide sequence. medchemexpress.comnih.gov This environmental sensitivity can be harnessed to study molecular interactions. For example, changes in fluorescence can indicate the binding of the labeled peptide to its receptor or its entry into a different cellular compartment. myskinrecipes.com However, 5-TAMRA is generally considered to have pH-insensitive fluorescence, which is an advantage for studies in biological systems where pH can vary. medchemexpress.commdpi.com
Photostability and Quantum Yield Considerations in Probe Design for 5-Tamra-DRVYIHP
When designing a fluorescent probe like this compound, two key photophysical parameters are photostability and quantum yield.
Photostability refers to the ability of the dye to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light. 5-TAMRA is known for its relatively high photostability compared to other dyes like fluorescein, making it suitable for long-term imaging experiments. mdpi.comgenaxxon.com
Quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. While 5-TAMRA has a lower quantum yield (around 0.1 to 0.39) compared to some other dyes, its high extinction coefficient (a measure of how strongly it absorbs light) and good photostability often result in bright and stable fluorescent signals. acs.orgnih.gov
The choice of a fluorescent dye for a particular application involves a trade-off between these and other properties. For tracking the intracellular fate of a peptide, the good photostability of 5-TAMRA is a significant advantage. medchemexpress.commdpi.com
Table 2: Photophysical Properties of 5-TAMRA
| Property | Value | Reference |
| Excitation Maximum (λex) | ~546 nm | |
| Emission Maximum (λem) | ~579-580 nm | nih.gov |
| Quantum Yield (Φ) | 0.1 - 0.39 | acs.orgnih.gov |
| Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | |
| Photostability | Good | medchemexpress.commdpi.com |
| pH Sensitivity | Low | medchemexpress.commdpi.com |
Intracellular Localization and Trafficking Pathways of this compound
The 5-TAMRA label allows researchers to visualize the journey of the DRVYIHP peptide once it interacts with a cell. medchemexpress.commedchemexpress.com The process of cellular uptake for peptides can occur through various mechanisms, including endocytosis. researchgate.netnih.gov
Once inside the cell, the this compound probe can be tracked using fluorescence microscopy to determine its subcellular localization. researchgate.net For many peptides and nanoparticles, the initial uptake involves encapsulation within endosomes. nih.gov These endosomes can then traffic to lysosomes, which are organelles responsible for degradation. nih.gov Co-localization studies using specific markers for different organelles (e.g., lysosome trackers) can help to precisely map the intracellular fate of the fluorescently labeled peptide. nih.gov The size of the molecule or nanoparticle can also influence the uptake mechanism and subsequent intracellular pathway. nih.gov Understanding the intracellular trafficking and fate of this compound is crucial for interpreting its biological effects and for the design of peptide-based therapeutics.
Enzymatic Processing and Metabolic Stability of this compound in In Vitro and In Vivo Research Models
The enzymatic processing and metabolic stability of the fluorescently labeled peptide this compound are critical factors influencing its utility and behavior in biological research. This molecule consists of two key components: the heptapeptide (B1575542) sequence DRVYIHP, which is a fragment of Angiotensin II, and the fluorescent dye 5-carboxytetramethylrhodamine (B559615) (TAMRA) attached to the N-terminus. The metabolic fate of this compound is determined by the susceptibility of its peptide backbone to enzymatic cleavage and the influence of the TAMRA label on this process.
The peptide sequence DRVYIHP is recognized as a substrate for various proteases involved in the renin-angiotensin system (RAS). Key enzymes responsible for the degradation of Angiotensin II and its fragments include aminopeptidases, and angiotensin-converting enzyme (ACE). sigmaaldrich.comthermofisher.combiocompare.com These enzymes cleave specific peptide bonds, leading to the inactivation of the peptide or the formation of new biologically active fragments. For instance, aminopeptidases can cleave the N-terminal aspartic acid, while endopeptidases can hydrolyze internal peptide bonds.
The presence of the TAMRA fluorophore at the N-terminus introduces a significant modification that can alter the peptide's interaction with these enzymes. Research has shown that labeling peptides with fluorescent dyes such as TAMRA can impact their resistance to enzymatic degradation. A study on TAMRA-labeled linear peptides demonstrated increased resistance to tryptic digestion compared to their unlabeled counterparts. nih.govresearchgate.net This suggests that the bulky TAMRA group may sterically hinder the approach of proteolytic enzymes to their cleavage sites on the peptide backbone.
The metabolic stability of this compound will ultimately dictate its effective concentration and duration of action in experimental systems. A higher metabolic stability, potentially conferred by the TAMRA label, would result in a longer half-life, allowing for prolonged tracking and interaction with its biological targets. Conversely, if the peptide is rapidly degraded, the resulting fluorescent fragments may have different localization and interaction profiles, which must be considered when interpreting experimental results.
Detailed characterization of the metabolic products of this compound would require specific analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the parent compound and its metabolites. Such studies would provide precise information on the cleavage sites and the rate of degradation in various biological matrices.
Interactive Data Table: Potential Enzymatic Processing of DRVYIHP Peptide
The following table outlines the potential enzymatic cleavage sites within the DRVYIHP peptide sequence based on known angiotensin II degradation pathways. The influence of the N-terminal 5-Tamra label on the activity of these enzymes on this specific substrate has not been empirically determined.
| Enzyme Family | Potential Cleavage Site | Potential Products (without considering TAMRA label) |
| Aminopeptidase A | Asp-Arg | R-VYIHP + Asp |
| Angiotensin-Converting Enzyme (ACE) | Tyr-Ile | DRVY + IHP |
| Prolyl-carboxypeptidase | His-Pro | DRVYIH + Pro |
Applications of 5 Tamra Drvyihp in Advanced Biochemical and Molecular Assays
Ligand-Receptor Binding Kinetics and Thermodynamics Studies
The unique properties of 5-Tamra-DRVYIHP make it particularly well-suited for elucidating the intricacies of how ligands bind to their corresponding receptors. The covalent attachment of the TAMRA fluorophore allows for the direct visualization and quantification of binding events, providing crucial data on the kinetics and thermodynamics that govern these fundamental biological interactions.
Fluorescence Resonance Energy Transfer (FRET) Applications with this compound
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances between two molecules on the nanometer scale. libretexts.orgevidentscientific.com The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. wikipedia.org The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. libretexts.orgevidentscientific.com
In the context of this compound, the TAMRA moiety can serve as an excellent FRET acceptor. genelink.comabcam.com When paired with a suitable donor fluorophore, such as 6-FAM, researchers can precisely measure changes in molecular proximity. genelink.com For instance, if a receptor is labeled with a donor fluorophore, the binding of this compound can bring the donor and acceptor into close enough proximity for FRET to occur. This results in a measurable change in the fluorescence emission of either the donor (quenching) or the acceptor (sensitized emission), which can be used to quantify the binding event in real-time. This approach has been widely adopted to monitor a variety of biochemical reactions and protein-protein interactions. genelink.comnih.gov
Table 1: Spectral Properties of a Common FRET Pair
| Fluorophore | Role | Excitation Max (nm) | Emission Max (nm) |
| 6-FAM | Donor | 492 | 521 |
| TAMRA | Acceptor | 565 | 580 |
This table outlines the excitation and emission maxima for the commonly used FRET pair, 6-FAM and TAMRA. The spectral overlap between the emission of 6-FAM and the excitation of TAMRA is a key requirement for efficient FRET. genelink.com
NanoBRET-based Ligand Binding Assays for G Protein-Coupled Receptors (GPCRs)
Bioluminescence Resonance Energy Transfer (BRET) is a related proximity-based assay that utilizes a luciferase enzyme as the energy donor instead of a fluorophore. nih.gov A significant advancement in this area is the development of NanoBRET, which employs the bright, small, and stable NanoLuc® luciferase (Nluc). bmglabtech.com This technology has proven to be a robust method for studying ligand binding to G Protein-Coupled Receptors (GPCRs) in living cells. nih.govexlibrisgroup.com
In a typical NanoBRET assay for GPCRs, the receptor of interest is genetically fused to Nluc, often at its N-terminus. bmglabtech.comresearchgate.net When a fluorescent ligand like this compound binds to the Nluc-tagged receptor, the energy generated by the luciferase upon substrate addition can be transferred to the TAMRA fluorophore if it is within the effective BRET radius (typically less than 10 nm). nih.govexlibrisgroup.com This results in a detectable red-shifted light emission from the TAMRA, providing a direct measure of ligand binding. bmglabtech.com The high sensitivity and low background of NanoBRET assays make them particularly advantageous for determining ligand affinity and kinetics in real-time and in a more physiological cellular context. exlibrisgroup.com
Development of Competitive Binding Assays Utilizing this compound
Competitive binding assays are a cornerstone of pharmacology and drug discovery, used to determine the affinity of unlabeled compounds for a specific receptor. bioanalysis-zone.com In this format, a known fluorescent ligand, such as this compound, competes with an unlabeled test compound for binding to the receptor. The ability of the test compound to displace the fluorescent ligand provides a measure of its own binding affinity. bmglabtech.com
The development of such assays with this compound offers a sensitive and non-radioactive alternative to traditional radioligand binding assays. nih.govresearchgate.net The assay can be monitored by measuring the decrease in the signal generated by the bound fluorescent ligand (e.g., fluorescence polarization or FRET) as the concentration of the unlabeled competitor increases. bmglabtech.com This approach is highly adaptable and can be implemented in various formats, including high-throughput screening platforms, to identify and characterize novel receptor ligands. researchgate.net
Enzyme Activity Monitoring and Substrate Profiling
The versatility of this compound extends to the study of enzyme kinetics and substrate specificity. By serving as a fluorescently labeled substrate, it allows for the continuous and sensitive monitoring of enzyme activity.
Protease Activity Assays Using this compound as a Fluorescent Substrate
Proteases are a class of enzymes that catalyze the breakdown of proteins and peptides. nih.gov Dysregulated protease activity is implicated in numerous diseases, making them important therapeutic targets. nih.gov Fluorescently quenched substrates are commonly used to measure protease activity. In its intact form, the fluorescence of a substrate like this compound can be quenched by a nearby quenching moiety. Upon cleavage by a specific protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction. sigmaaldrich.com
While the specific sequence DRVYIHP is not a universally recognized protease cleavage site, custom peptide substrates incorporating this sequence and a TAMRA label can be synthesized to study specific proteases. The principle remains the same: cleavage of the peptide by the target protease would result in a measurable increase in fluorescence, enabling the quantification of enzyme activity. This method is highly sensitive and can be adapted for high-throughput screening of protease inhibitors. nih.govsigmaaldrich.com
Table 2: General Principle of a Quenched Fluorescent Protease Assay
| State | Fluorescence | Description |
| Intact Substrate | Low (Quenched) | The TAMRA fluorophore and a quencher are in close proximity on the peptide backbone. |
| Cleaved Substrate | High (De-quenched) | The protease cleaves the peptide, separating the fluorophore from the quencher. |
This table illustrates the basic mechanism of a quenched fluorescent substrate assay for protease activity. The change in fluorescence provides a direct measure of enzymatic cleavage.
Kinase Activity Measurements and Substrate Characterization
Protein kinases are enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. reactionbiology.com The identification and characterization of kinase substrates are essential for understanding their biological functions. embopress.orgnih.gov Fluorescently labeled peptides, such as those derived from known kinase substrates and tagged with TAMRA, can be employed to measure kinase activity. nih.gov
In one common assay format, a TAMRA-labeled peptide substrate is incubated with a kinase in the presence of ATP. The phosphorylation of the peptide can then be detected through various means. For example, the change in the net charge of the peptide upon phosphorylation can be used to separate the phosphorylated product from the unphosphorylated substrate using techniques like thin-layer chromatography (TLC) or capillary electrophoresis. nih.gov The amount of fluorescently labeled product then corresponds to the kinase activity. Such assays are valuable for determining kinetic parameters like Km and Vmax and for screening for kinase inhibitors. nih.gov
Nucleic Acid and Protein Interaction Studies
The unique properties of this compound make it a valuable reagent for elucidating the complex interactions between nucleic acids and proteins, which are fundamental to many cellular processes.
DNA/RNA Hybridization Probe Development Incorporating 5-TAMRA
While this compound is a peptide, the principles of using TAMRA-labeled molecules extend to the development of hybridization probes. TAMRA-labeled oligonucleotides are widely used as probes in various in vitro and in vivo applications to detect and quantify specific DNA or RNA sequences. genelink.com The 5-TAMRA dye serves as a robust fluorescent reporter. In the context of a peptide-nucleic acid interaction, a probe like this compound could be used in assays where the peptide itself mediates binding to a nucleic acid-protein complex, and the TAMRA dye provides the means of detection.
The development of such probes involves the synthesis of oligonucleotides with a 5'-TAMRA modification. biosearchtech.com These probes can be used in fluorescence in situ hybridization (FISH) to visualize the location of specific DNA or RNA sequences within cells. abcam.com The fluorescence of TAMRA is quenched in certain contexts, a property exploited in dual-labeled probes. genelink.com
Table 1: Spectral Properties of 5-TAMRA Relevant to Hybridization Probes
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~547 nm |
| Emission Maximum (λem) | ~575 nm |
| Common FRET Donor | 6-FAM (6-carboxyfluorescein) |
This table summarizes the key spectral characteristics of the 5-TAMRA dye, which are critical for its application in fluorescent probes.
Analysis of Protein-Oligonucleotide Complex Formation
Fluorescently labeled oligonucleotides and peptides are instrumental in studying the formation and dynamics of protein-oligonucleotide complexes. genelink.comnih.gov this compound can be employed to monitor the binding of the DRVYIHP peptide to its target protein, and how this interaction may be influenced by the presence of specific oligonucleotides.
Techniques such as fluorescence anisotropy can be used, where the binding of the relatively small this compound to a larger protein or protein-oligonucleotide complex results in a slower rotational diffusion and thus an increase in the polarization of the emitted fluorescent light. researchgate.net This allows for the quantitative determination of binding affinities and stoichiometry. Mass spectrometry is another powerful technique used to determine the stoichiometry of such complexes. nih.gov
Activity-Based Protein Profiling (ABPP) and Chemoproteomics for Target Identification
Activity-based protein profiling (ABPP) is a functional proteomic strategy that utilizes chemical probes to assess the activity of entire enzyme families directly in complex biological samples. wikipedia.orgnih.gov While this compound itself is not a classic ABPP probe with a reactive "warhead," it can be used in competitive ABPP formats for target identification. researchgate.net
In this approach, a broad-spectrum, TAMRA-labeled activity-based probe for a particular enzyme class is used to label active enzymes. If the unlabeled DRVYIHP peptide is a binder or inhibitor of a specific enzyme in that class, pre-incubation with this peptide will block the binding of the TAMRA-labeled probe to that specific target. This results in the disappearance of a fluorescent band on a gel or a reduced signal in mass spectrometry-based readouts, thereby identifying the protein target of the DRVYIHP peptide. researchgate.net
Chemoproteomics, a broader field that encompasses ABPP, aims to identify the molecular targets of bioactive compounds. nih.govchemrxiv.org A this compound probe could be used in affinity-based pull-down experiments to isolate its binding partners from cell lysates for subsequent identification by mass spectrometry. researchgate.net
Development of High-Throughput Screening (HTS) Assays
The robust fluorescence and sensitivity of 5-TAMRA make it an excellent choice for the development of high-throughput screening (HTS) assays designed to identify molecules that can modulate the interactions of the DRVYIHP peptide with its biological targets. axispharm.comnih.gov
Fluorescence Polarization (FP) Assays for Molecular Interactions
Fluorescence polarization (FP) is a powerful, homogeneous assay format well-suited for HTS. nih.gov The assay measures the change in the apparent molecular weight of a fluorescent probe as it binds to a larger molecule. nih.gov
In a typical FP assay using this compound, the small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to its larger, slower-tumbling binding partner (e.g., a protein), the resulting complex has a much slower rotational speed, leading to a high fluorescence polarization signal. researchgate.net This assay can be used in a competitive format to screen for inhibitors that disrupt the interaction between DRVYIHP and its target, which would be observed as a decrease in fluorescence polarization. nih.gov
Table 2: Principles of FP Assay with this compound
| State | Molecular Complex | Rotational Speed | Fluorescence Polarization |
|---|---|---|---|
| Unbound | This compound | Fast | Low |
| Bound | This compound + Target Protein | Slow | High |
This table illustrates the fundamental principle of a competitive fluorescence polarization assay using this compound to screen for inhibitors.
Quantitative Real-Time PCR (qPCR) Probe Design and Optimization
In the context of qPCR, TAMRA is traditionally used as a quencher in dual-labeled probes, such as TaqMan® probes. biosearchtech.comlumiprobe.comthermofisher.comgene-quantification.de These probes consist of an oligonucleotide with a reporter fluorophore (e.g., FAM) on the 5' end and a quencher (e.g., TAMRA) on the 3' end. gene-quantification.de When the probe is intact, the quencher suppresses the reporter's fluorescence. genelink.com During the PCR amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified DNA. biocat.comsolisbiodyne.com
While this compound is a peptide, the principles of TAMRA's function in qPCR probes are relevant. If the DRVYIHP peptide were to be incorporated into a system that interacts with DNA amplification, the TAMRA moiety could potentially serve as a reporter or quencher. However, the primary application of TAMRA in this context is as part of a specifically designed oligonucleotide probe. The design of these probes is critical, with the melting temperature (Tm) of the probe needing to be significantly higher than that of the primers. thermofisher.comidtdna.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) |
| 6-carboxyfluorescein (6-FAM) |
Microscopic and Advanced Imaging Techniques Employing 5 Tamra Drvyihp
Cellular and Subcellular Localization Imaging
The ability to pinpoint the location of 5-Tamra-DRVYIHP within cellular and subcellular structures is crucial for understanding its biological function. Various fluorescence microscopy techniques are employed for this purpose, each offering unique advantages for visualizing the peptide's distribution.
Confocal Fluorescence Microscopy Applications for this compound
Confocal fluorescence microscopy is a powerful technique for obtaining high-resolution images and 3D reconstructions of fluorescently labeled specimens. It effectively reduces out-of-focus light, resulting in sharper images compared to conventional wide-field microscopy. nih.gov In the context of this compound, confocal microscopy allows for the precise localization of the peptide within different cellular compartments.
Research has utilized confocal microscopy to visualize the distribution of TAMRA-labeled peptides in various cell types. researchgate.net For instance, studies have shown that at physiological temperatures (37 °C), TAMRA-conjugated peptides can be observed in punctate structures within cells, suggesting uptake into vesicles. researchgate.net This technique is instrumental in determining whether the peptide remains on the cell surface or is internalized, providing insights into receptor-mediated endocytosis pathways. The photophysical properties of 5-TAMRA, including its excitation and emission maxima (approximately 546 nm and 580 nm, respectively), make it well-suited for use with common laser lines available on confocal microscopes, such as the 532 nm laser.
A summary of the photophysical properties of 5-TAMRA relevant to confocal microscopy is presented below:
| Property | Value | Reference |
| Excitation Maximum (λex) | 546 nm | |
| Emission Maximum (λem) | 580 nm | |
| Quantum Yield (φ) | 0.1 | |
| Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | |
| Recommended Laser Line | 532 nm |
Total Internal Reflection Fluorescence (TIRF) Microscopy for Receptor Dynamics
Total Internal Reflection Fluorescence (TIRF) microscopy is a specialized technique that selectively excites fluorophores in a very thin region (typically less than 100 nanometers) near the coverslip on which cells are cultured. mdpi.com This makes it exceptionally well-suited for studying molecular events occurring at the plasma membrane, such as receptor-ligand interactions and receptor dynamics, with high signal-to-noise ratio. mdpi.comahajournals.org
In the study of G protein-coupled receptors like the angiotensin II receptor, TIRF microscopy can be used to visualize and quantify receptor distribution and movement on the cell surface. ahajournals.orgnih.gov For example, it has been employed to observe the internalization of the angiotensin II type 1 receptor (AT1R) in real-time. ahajournals.org Upon stimulation with a ligand like angiotensin II, a decrease in the fluorescence intensity of tagged receptors at the membrane can be measured, indicating receptor internalization. ahajournals.org This approach allows for the quantitative analysis of receptor trafficking kinetics. While specific studies using this compound with TIRF are not detailed in the provided results, the methodology is highly applicable for investigating the dynamics of this fluorescent ligand as it binds to and potentially induces changes in its target receptor on the cell membrane.
Live-Cell Imaging Strategies to Track this compound
Live-cell imaging allows for the observation of biological processes in real-time within living cells, providing dynamic information that is lost in fixed-cell preparations. Tracking the movement and localization of this compound in live cells is essential for a complete understanding of its interaction with cellular machinery.
Strategies for live-cell imaging with TAMRA-labeled probes often involve incubating the cells with the fluorescent compound and monitoring its uptake and distribution over time using techniques like confocal or TIRF microscopy. nih.govnih.gov The cell-permeable nature of the 5-TAMRA dye facilitates its use in live-cell applications. Studies have demonstrated the use of TAMRA-conjugated peptides for continuous mitochondrial tracking for up to three days, highlighting the utility of this fluorophore for long-term imaging experiments. nih.gov The key challenge in long-term live-cell imaging is photobleaching, where the fluorophore loses its ability to fluoresce after repeated exposure to excitation light. mpg.de However, advanced imaging strategies and careful optimization of imaging parameters can mitigate this issue.
Flow Cytometry-Based Analysis and Cell Sorting with this compound Labeling
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a fluid stream as they pass through a laser beam. fortislife.com When cells are labeled with a fluorescent probe like this compound, flow cytometry can be used to quantify the binding of the peptide to a cell population and to sort cells based on the intensity of their fluorescence. youtube.com
In a typical flow cytometry experiment with this compound, a suspension of cells is incubated with the fluorescent ligand. The cells are then analyzed on a flow cytometer, where the TAMRA fluorescence of each individual cell is measured. researchgate.net This provides quantitative data on the number of cells that have bound the ligand and the relative amount of binding per cell. researchgate.net This information can be used to determine the expression levels of the target receptor on different cell populations.
Furthermore, fluorescence-activated cell sorting (FACS), a specialized type of flow cytometry, can be used to physically separate cells that have bound this compound from those that have not. youtube.com This allows for the isolation of a pure population of receptor-positive cells for further downstream analysis, such as cell culture or molecular assays. youtube.com
A hypothetical experimental setup for flow cytometry analysis with this compound is outlined below:
| Step | Description |
| Cell Preparation | A single-cell suspension is prepared from the tissue or cell culture of interest. |
| Labeling | Cells are incubated with a specific concentration of this compound. Control samples without the fluorescent peptide are also prepared. |
| Analysis | The labeled cells are run through a flow cytometer equipped with a laser that can excite the TAMRA fluorophore (e.g., 532 nm or 561 nm). |
| Data Acquisition | Fluorescence intensity data is collected for thousands of individual cells. fortislife.com |
| Gating and Quantification | The data is analyzed to identify the population of cells that are positive for TAMRA fluorescence, and the mean fluorescence intensity is quantified. fortislife.com |
| Cell Sorting (Optional) | If desired, a cell sorter can be used to isolate the TAMRA-positive cells for further experiments. youtube.com |
Integration with Super-Resolution Microscopy Modalities for Nanoscale Resolution
While confocal microscopy offers significant improvements in resolution over standard wide-field microscopy, its resolution is still limited by the diffraction of light to approximately 200-250 nanometers. microscopyu.com Super-resolution microscopy encompasses a range of techniques that bypass this diffraction limit, enabling the visualization of cellular structures at the nanoscale. microscopyu.comnih.gov
Integrating this compound with super-resolution modalities such as Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM) could provide unprecedented detail about its interaction with its target receptors. microscopyu.commdpi.com These techniques allow for the localization of individual fluorophores with a precision of tens of nanometers. microscopyu.com
For example, STED microscopy has been successfully used to visualize the interaction of a TAMRA-labeled antimicrobial peptide with bacteria at the nanoscale. mdpi.com This demonstrates the compatibility of the TAMRA fluorophore with super-resolution techniques. By applying these methods to this compound, it would be possible to visualize the precise localization of the peptide on individual receptors or within receptor clusters on the cell surface. This level of detail could reveal insights into receptor organization and the initial events of signal transduction that are not resolvable with conventional microscopy.
The successful application of super-resolution microscopy relies heavily on the choice of fluorophore and optimal sample preparation. nih.gov The photostability and brightness of 5-TAMRA make it a candidate for such advanced imaging applications.
Methodological Considerations and Advancements in 5 Tamra Drvyihp Research
Optimization Strategies for 5-Tamra-DRVYIHP Probe Design and Application
The utility of this compound as a research tool is critically dependent on its design and the optimization of its application. The primary goal is to create a probe that retains the biological activity of the native Angiotensin (1-7) peptide while providing a robust and stable fluorescent signal.
Fluorophore Selection and Conjugation: The choice of 5-TAMRA as the fluorophore is based on its favorable photophysical properties, including a high quantum yield and good photostability, with excitation and emission maxima in the visible range (typically around 550 nm and 580 nm, respectively) that are compatible with common fluorescence microscopy and detection systems. nih.gov The "5-" isomer designation indicates the attachment point of the dye to an N-terminal linker, a strategy intended to minimize interference with the C-terminal residues of the peptide that are critical for receptor binding and activation.
Peptide Backbone Modification: The native Angiotensin (1-7) peptide is susceptible to degradation by proteases like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP-3). nih.gov A significant area of probe optimization involves enhancing its stability. Research into modifying the DRVYIHP peptide backbone has explored several strategies:
Glycosylation: The introduction of carbohydrate moieties to the peptide can shield it from enzymatic degradation, improve water solubility, and enhance its pharmacokinetic profile. nih.govnih.govnih.gov For example, a glycosylated version of Angiotensin (1-7) demonstrated enhanced stability. nih.gov
Non-Proteinogenic Amino Acids (NPAAs): Replacing specific amino acids with synthetic NPAAs can confer resistance to proteolysis. For instance, substituting certain residues in the DRVYIHP sequence with a rigid NPAA has been shown to result in proteolytic resistance against ACE and DPP-3. nih.gov
The optimal probe design balances these modifications to achieve enhanced stability and a long half-life without compromising the high-affinity binding to the Mas receptor.
Advanced Data Acquisition and Quantitative Analysis in Fluorescence-Based Experiments
The fluorescent nature of this compound allows for sophisticated data acquisition and quantitative analysis of its interaction with the Mas receptor.
Table 1: Illustrative Data from a Fluorescence Polarization Binding Assay This table presents hypothetical data to demonstrate the principles of an FP assay where a fixed concentration of this compound is titrated with an increasing concentration of the Mas receptor.
| Mas Receptor Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 50 |
| 10 | 125 |
| 25 | 210 |
| 50 | 280 |
| 100 | 330 |
| 200 | 360 |
| 400 | 375 |
| 800 | 380 |
Confocal Microscopy and Live-Cell Imaging: Using fluorescence confocal microscopy, this compound can be used to visualize the localization and trafficking of the Mas receptor on and within living cells. This allows for qualitative and quantitative analysis of receptor distribution on the plasma membrane, internalization upon activation, and potential localization to subcellular compartments.
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can provide even more detailed information. For example, a competitive binding assay could be designed where the Mas receptor is labeled with a donor fluorophore (e.g., GFP). Binding of the acceptor-labeled this compound would result in a FRET signal, which would decrease in the presence of an unlabeled competitor.
Strategies for Minimizing Non-Specific Interactions and Autofluorescence in Biological Systems
A major challenge in fluorescence-based assays is distinguishing the specific signal from background noise caused by non-specific binding of the probe and endogenous autofluorescence of the biological sample.
Reducing Non-Specific Binding: The peptide component of the probe can adhere to surfaces and proteins other than its intended target, leading to false-positive signals. iscabiochemicals.com Strategies to mitigate this include:
Blocking Agents: Incubating cells or tissues with blocking agents like Bovine Serum Albumin (BSA) or using specialized commercial blocking buffers can saturate non-specific binding sites.
Optimizing Probe Concentration: Using the lowest possible concentration of this compound that still provides a detectable specific signal helps to minimize the contribution from low-affinity, non-specific interactions.
Washing Steps: Implementing stringent and repeated washing steps after probe incubation is crucial to remove unbound and weakly bound probes. nih.gov
Counteracting Autofluorescence: Biological materials such as flavins, collagen, and lipofuscin can emit their own fluorescence, which can obscure the signal from the TAMRA probe. medchemexpress.commedchemexpress.com Several methods exist to address this:
Spectral Unmixing: If the emission spectrum of the autofluorescence is known, computational algorithms can be used to subtract its contribution from the total detected signal. nih.gov
Chemical Quenching: Certain reagents can reduce autofluorescence in fixed tissue sections. Sudan Black B (SB) is a common and effective agent for quenching lipofuscin-related autofluorescence. biorbyt.com
Photobleaching: Pre-irradiating the sample with intense light before applying the fluorescent probe can selectively destroy endogenous fluorophores. ncsu.edu
Table 2: Common Techniques for Autofluorescence Reduction
| Technique | Principle | Application Notes |
| Sudan Black B (SB) Staining | A lipophilic dye that absorbs broadly and quenches the fluorescence of lipofuscin. biorbyt.com | Applied to fixed tissue sections before antibody/probe incubation. Can sometimes introduce its own background. |
| UV Irradiation | Exposing the sample to UV light can photobleach endogenous fluorophores. biorbyt.com | Must be carefully controlled to avoid damaging the target epitope or tissue morphology. |
| Chemical Treatment (e.g., H₂O₂) | Oxidizing agents can bleach heme groups found in red blood cells, a major source of autofluorescence. medchemexpress.com | Particularly useful for highly vascularized tissues. Requires careful optimization. |
| Spectral Imaging & Unmixing | An image of a control (unstained) sample is used to create a spectral "fingerprint" for autofluorescence, which is then computationally subtracted from the experimental image. nih.gov | A powerful, non-destructive method applicable to live-cell and fixed-tissue imaging. |
Development of Novel this compound-Derived Probes and Genetically Encoded Biosensors
Research continues to build upon the foundation of probes like this compound to create more advanced tools for studying the renin-angiotensin system.
Novel Fluorescent Probes: Development is focused on creating derivatives with improved properties. This includes:
Alternative Fluorophores: Replacing TAMRA with near-infrared (NIR) dyes can improve tissue penetration and reduce autofluorescence for in vivo imaging applications. nih.gov
Bifunctional Probes: The DRVYIHP peptide can be linked not only to a fluorophore but also to other molecules, such as a photo-crosslinking agent to permanently label the Mas receptor, or a therapeutic agent to create a "theranostic" compound that combines diagnosis/imaging with therapy. rsc.org
Enhanced Stability Analogs: Building on the strategies in section 6.1, new probes are being developed based on stabilized versions of the DRVYIHP peptide to allow for longer-term studies in vivo. nih.gov
Genetically Encoded Biosensors: A cutting-edge approach involves using the DRVYIHP peptide sequence as a component in a genetically encoded biosensor. nih.govnih.gov These biosensors are proteins that can be expressed directly within cells. A common design involves flanking a sensory domain with a FRET pair of fluorescent proteins. In this context, one could engineer a biosensor where the Mas receptor itself, or a protein domain that changes conformation upon receptor activation, is linked to fluorescent proteins. The binding of Angiotensin (1-7) would trigger a conformational change, altering the FRET signal and allowing for real-time visualization of receptor activity in living cells and organisms with high spatiotemporal resolution. nih.gov This approach moves beyond simply tracking a labeled ligand to directly reporting on the functional status of the receptor.
Future Directions and Emerging Research Avenues for 5 Tamra Drvyihp
Advancements in Multi-Parametric Biological Sensing with 5-Tamra-DRVYIHP
The development of sensors capable of simultaneously measuring multiple biological parameters is a critical area of biomedical research. imperial.ac.uktechnion.ac.il this compound is well-suited to be a key component in such multi-parametric sensing platforms. Its intense and stable orange-red fluorescence allows for real-time visualization of the peptide's location within complex biological systems, such as tissues and cells. glpbio.com
Future research can focus on integrating this compound into sensing systems that combine fluorescence microscopy with other measurement modalities. For instance, it could be used alongside electrochemical sensors designed to detect specific ions (e.g., Ca²⁺, Na⁺, K⁺) or small molecules (e.g., glucose, lactate). imperial.ac.uk This would allow researchers to simultaneously track the binding or internalization of the DRVYIHP peptide at its target cells while measuring the immediate downstream physiological effects, such as changes in ion flux or metabolic activity. Such a multi-parametric approach would provide a more holistic view of the cellular response to Angiotensin-(1-7) signaling, correlating receptor engagement with functional outcomes in real-time.
Integration with High-Throughput "Omics" Technologies for Systems-Level Understanding
"Omics" technologies, such as genomics, transcriptomics, and proteomics, provide a comprehensive, systems-level view of molecular processes. humanspecificresearch.orgfrontlinegenomics.comnih.gov The fluorescent tag on this compound makes it an ideal tool for integration with these powerful, high-throughput methods.
A significant future application lies in using Fluorescence-Activated Cell Sorting (FACS) to isolate specific cell populations that have internalized or bound this compound. These sorted cells can then be subjected to single-cell "omics" analyses, such as single-cell RNA sequencing (scRNA-seq) or single-cell proteomics. humanspecificresearch.org This workflow would enable researchers to:
Identify the specific cell types within a heterogeneous tissue that respond to Angiotensin-(1-7).
Determine the complete transcriptomic or proteomic changes that occur in response to the peptide's binding to its receptor.
Uncover novel signaling pathways and gene regulatory networks activated by the DRVYIHP moiety.
By linking the physical interaction of the peptide with a systems-level molecular readout, researchers can gain unprecedented insights into the multifaceted roles of the Angiotensin-(1-7) pathway in health and disease. humanspecificresearch.orgfrontlinegenomics.com
Exploration of Novel Biological Targets and Therapeutic Pathways for the DRVYIHP Moiety
The primary biological target of the DRVYIHP peptide, Angiotensin-(1-7), is the Mas receptor, a G protein-coupled receptor that generally counteracts the actions of Angiotensin II. eurpepsoc.commdpi.comgoogle.com However, the full spectrum of its interactions and potential off-target effects is still an area of active investigation. The fluorescent properties of this compound provide a direct method for exploring these frontiers.
High-resolution and live-cell imaging using this compound can precisely map its subcellular localization following administration. This could reveal previously unknown sites of accumulation or interaction within the cell. For example, observing the peptide in the nucleus could suggest a role in gene regulation, a phenomenon observed with other angiotensin peptides. nih.gov Furthermore, this compound can be used as a bait molecule in affinity purification experiments coupled with mass spectrometry (AP-MS). By incubating the fluorescent peptide with cell lysates and then isolating the complex, researchers can identify novel binding partners—receptors, transporters, or intracellular proteins—that interact with the DRVYIHP sequence. This could expand the known signaling network of Angiotensin-(1-7) and uncover new therapeutic pathways for cardiovascular and other diseases. google.com
Development of Optogenetic or Photopharmacological Tools Based on this compound Properties
Photopharmacology and optogenetics are revolutionary techniques that use light to control biological processes with high spatial and temporal precision. ub.edunih.gov A promising future direction involves using the DRVYIHP peptide as a basis for creating novel photopharmacological tools. While this compound itself is a fluorescent probe, not a photoswitchable actuator, its peptide component is the key element for this application.
Inspired by research on photoreleasable ("caged") Angiotensin II analogs, scientists could synthesize a modified version of DRVYIHP where its biological activity is blocked by a photolabile caging group. nih.gov This inactive peptide could be introduced to a biological system without effect. Upon illumination with a specific wavelength of light, the caging group would be cleaved, releasing the active DRVYIHP peptide at a precise location and time. This would allow researchers to stimulate the Mas receptor with unparalleled precision, enabling detailed studies of its downstream signaling cascades in specific cells or even subcellular compartments. nih.gov Incorporating a fluorescent tag like TAMRA into such a caged compound would provide the dual benefit of visualization and photo-controlled activation, creating a powerful tool for dissecting complex signaling events.
Q & A
Q. How should researchers address ethical concerns in handling this compound, particularly in live-cell imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
